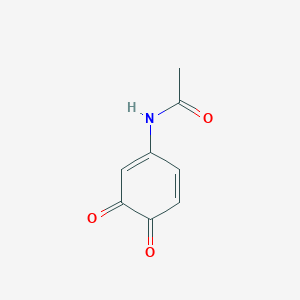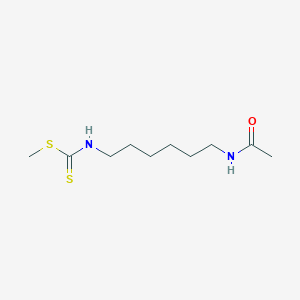
2-Propenamide, N,N'-1,6-hexanediylbis[N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- is a chemical compound with the molecular formula C14H24N2O2 It is a derivative of propenamide, characterized by the presence of a hexanediyl bridge and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- typically involves the reaction of propenamide derivatives with hexanediyl and N-methyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted propenamide compounds.
Scientific Research Applications
2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, leading to changes in their activity and subsequent effects on cellular pathways. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: A similar compound with two N-methyl groups but without the hexanediyl bridge.
2-Propenamide, N,N’-methylenebis-: Another related compound with a methylene bridge instead of a hexanediyl bridge.
Uniqueness
2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- is unique due to its hexanediyl bridge, which imparts specific structural and functional properties. This uniqueness makes it valuable for applications where these properties are desired.
Properties
CAS No. |
76245-67-5 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-methyl-N-[6-[methyl(prop-2-enoyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C14H24N2O2/c1-5-13(17)15(3)11-9-7-8-10-12-16(4)14(18)6-2/h5-6H,1-2,7-12H2,3-4H3 |
InChI Key |
TVQIXFFCPKIFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)




![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)


